molecular formula C13H21NO2 B4064873 N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B4064873
M. Wt: 223.31 g/mol
InChI Key: PDHDARKGOWOPFL-UHFFFAOYSA-N
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Description

N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, also known as eticyclidine, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in the 1960s and has been used in scientific research to study the central nervous system.

Scientific Research Applications

Asymmetric Synthesis

N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide derivatives have been explored for their synthesis capabilities. For instance, Waldmann and Braun (1991) demonstrated the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions, indicating the potential of similar compounds in synthesizing chiral building blocks for pharmaceuticals (Waldmann & Braun, 1991).

Anticancer Activity

The structure of N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide analogs has been investigated for potential anticancer activities. Research by Pachuta-Stec and Szuster‐Ciesielska (2015) on new Norcantharidin analogs, including synthesis and evaluation of their anticancer activity, highlights the relevance of such compounds in developing novel chemotherapeutic agents (Pachuta-Stec & Szuster‐Ciesielska, 2015).

Polymer Science Applications

In polymer science, the application of N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide derivatives is evident in the development of new materials. König et al. (2007) developed an automated synthesis protocol for the preparation of oligo(p-benzamide)s on solid support, demonstrating the compound's utility in creating advanced polymeric materials with potential applications in various industries (König et al., 2007).

Antifouling Properties

Mo et al. (2012) investigated the improved antifouling properties of polyamide nanofiltration membranes by adjusting the density of surface carboxyl groups, showcasing the application of related carboxamide derivatives in enhancing the performance of filtration membranes. This research underscores the importance of chemical modifications in tailoring material properties for specific industrial applications (Mo et al., 2012).

Chemical Reactivity and Mechanistic Insights

Research on the reactivity and mechanism of formation of similar compounds has provided valuable insights into their chemical behavior, which is crucial for their application in synthetic chemistry. For example, the study by Nakajima and Ikada (1995) on the mechanism of amide formation by carbodiimide in aqueous media offers a deeper understanding of the reactions involving carboxamide derivatives, which is essential for bioconjugation and pharmaceutical synthesis (Nakajima & Ikada, 1995).

properties

IUPAC Name

N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-14-10(16)13-7-6-12(4,9(15)8-13)11(13,2)3/h5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHDARKGOWOPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C12CCC(C1(C)C)(C(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 5
N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 6
N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

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